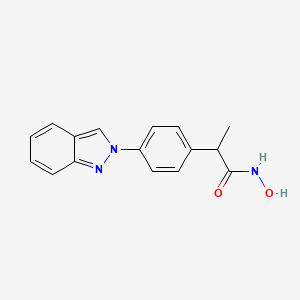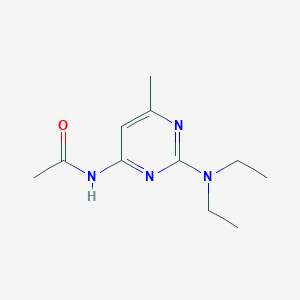
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a diethylamino group attached to a pyrimidine ring, which is further substituted with a methyl group at the 6-position and an acetamide group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyrimidine with diethylamine to form N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)amine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The diethylamino group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)amine or N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances the compound’s ability to penetrate cell membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)amine: Similar structure but lacks the acetamide group.
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)ethanol: Similar structure but has an alcohol group instead of the acetamide group.
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide N-oxide: Oxidized form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its lipophilicity, while the acetamide group contributes to its stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88380-64-7 |
|---|---|
Fórmula molecular |
C11H18N4O |
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)-6-methylpyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H18N4O/c1-5-15(6-2)11-12-8(3)7-10(14-11)13-9(4)16/h7H,5-6H2,1-4H3,(H,12,13,14,16) |
Clave InChI |
ABDXZBVENNIQCR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=CC(=N1)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


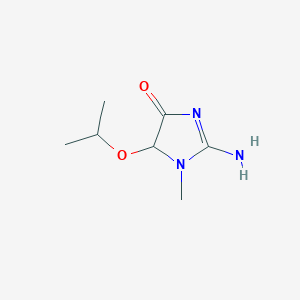
![1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one](/img/structure/B15218281.png)
![5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15218282.png)
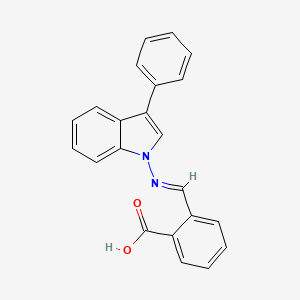
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)

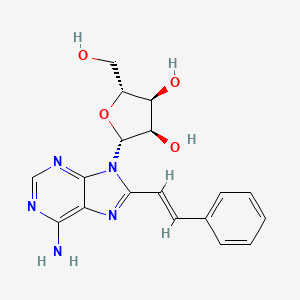
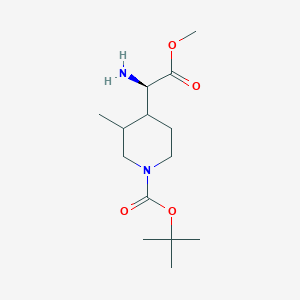
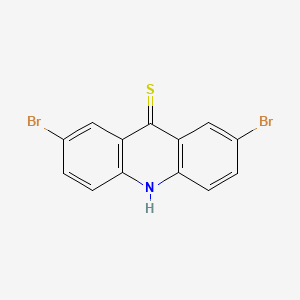
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
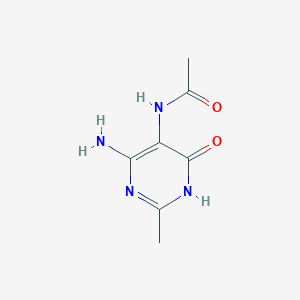
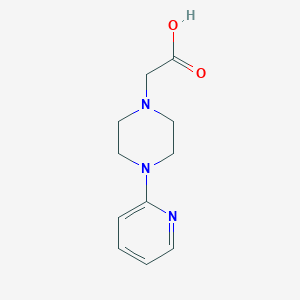
![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)
